An In-depth Technical Guide to the Physicochemical Properties of Cinnamylideneacetophenone
An In-depth Technical Guide to the Physicochemical Properties of Cinnamylideneacetophenone
Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
Introduction
Cinnamylideneacetophenone, a member of the chalcone family, is an α,β,γ,δ-unsaturated ketone characterized by two aromatic rings linked by a five-carbon dienone framework. This extended conjugated system is not only responsible for its distinct physical properties, such as its yellow color, but also forms the basis of its diverse biological activities. As a versatile synthetic intermediate and a pharmacologically relevant scaffold, a thorough understanding of its physicochemical properties is paramount for its application in medicinal chemistry and materials science.[1][2] Derivatives of cinnamylideneacetophenone have been investigated for their potential as antibacterial, antitubercular, and anticancer agents.[1][3] This guide provides a comprehensive overview of the core physicochemical characteristics of cinnamylideneacetophenone, detailing its structural features, spectroscopic profile, and the analytical methodologies required for its characterization. The insights herein are intended to support researchers in the effective handling, analysis, and derivatization of this compound in a drug discovery and development context.
Chemical Identity and Structure
Accurate identification is the foundation of all subsequent research. Cinnamylideneacetophenone is known by several synonyms, and its core structural and identifying information is summarized below.
Caption: Figure 1. Chemical Structure of Cinnamylideneacetophenone
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems. They influence formulation, delivery, and pharmacokinetic profiles in drug development.
| Property | Value | Source(s) |
| Physical State | Crystals or crystalline powder; solid. | [4][8] |
| Appearance (Color) | Yellow. | [4][5] |
| Melting Point | 100 - 102 °C (212 - 215.6 °F). | [6][8] |
| Boiling Point | No information available. | [8] |
| Water Solubility | No information available; presumed to be low due to its largely nonpolar structure. | [8] |
| Purity (Assay) | ≥98.0% (determined by HPLC). | [4][7] |
| Stability | Stable under normal conditions. | [8] |
| Incompatibilities | Strong oxidizing agents. | [8] |
Expert Insights: The melting point of 100-102 °C indicates a well-ordered crystalline solid at room temperature, which is typical for a molecule of this size and planarity. The lack of boiling point data is common for compounds that may decompose at higher temperatures. Its poor aqueous solubility is a critical factor for drug development, often necessitating formulation strategies such as nanoemulsions or co-solvents to improve bioavailability.[10] The extended π-conjugation across the dienone system is responsible for its yellow appearance, as it absorbs light in the violet region of the visible spectrum.[11]
Spectroscopic Profile
Spectroscopic analysis is indispensable for the structural confirmation and purity assessment of cinnamylideneacetophenone.
Ultraviolet-Visible (UV-Vis) Spectroscopy
The defining structural feature of cinnamylideneacetophenone is its extended conjugated system (phenyl-C=C-C=C-C=O-phenyl), which results in a strong absorption in the near-UV region.
-
Principle: UV-Vis spectroscopy measures the absorption of light by a molecule, which promotes electrons from a ground state to a higher energy excited state.[12] For cinnamylideneacetophenone, the most significant transition is the π → π* transition within the conjugated dienone system.
-
Expected Spectrum: A major absorption band (λmax) is expected. Studies on a series of cinnamylideneacetophenones report λmax values in the range of 343 to 361 nm, which is characteristic of the α,β,γ,δ-unsaturated ketone chromophore.[3] The exact λmax and molar absorptivity (ε) are dependent on the solvent used.
-
Significance: The position and intensity of the λmax are highly sensitive to the extent of conjugation.[13] Any modification to the aromatic rings or the dienone bridge will predictably shift this peak, making UV-Vis a powerful tool for monitoring reactions and confirming structural integrity.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
-
Principle: This technique measures the absorption of infrared radiation, which causes molecular vibrations (stretching, bending) at specific frequencies corresponding to particular bonds.
-
Key Vibrational Bands:
-
~1655 cm⁻¹ (strong): C=O stretching of the α,β-unsaturated ketone. The conjugation lowers the frequency from a typical ketone (~1715 cm⁻¹).[14]
-
~1599 cm⁻¹ (strong): C=C stretching of the dienone system and aromatic rings.[14]
-
~3100-3000 cm⁻¹ (medium): Aromatic and vinylic C-H stretching.
-
~980-960 cm⁻¹ (strong): C-H out-of-plane bending, characteristic of the trans configuration of the double bonds.
-
-
Significance: IR spectroscopy provides a rapid and definitive confirmation of the core ketone and alkene functionalities. It is an essential quality control check after synthesis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
-
Principle: NMR detects the absorption of radiofrequency energy by atomic nuclei in a strong magnetic field. The chemical environment of each nucleus determines its specific resonance frequency (chemical shift).[15]
-
¹H NMR Spectrum (predicted in CDCl₃):
-
δ 7.2-8.0 ppm (multiplets, 10H): Protons on the two phenyl rings. The protons on the benzoyl group will likely be further downfield due to the deshielding effect of the carbonyl.
-
δ 6.8-7.5 ppm (multiplets, 4H): Vinylic protons of the dienone chain. These protons will exhibit complex splitting patterns (doublets of doublets) due to coupling with each other.
-
-
¹³C NMR Spectrum (predicted in CDCl₃):
-
δ ~190 ppm: Carbonyl carbon (C=O). This is a highly characteristic downfield shift.[16][17]
-
δ 125-145 ppm: Aromatic and vinylic carbons. This region will contain multiple signals corresponding to the 12 sp² hybridized carbons of the rings and chain. The carbon attached to the benzoyl group will be the most downfield of the aromatic signals.
-
-
Significance: NMR is the most powerful tool for unambiguous structure elucidation. 2D NMR techniques (like COSY and HSQC) can be used to assign every proton and carbon signal definitively.
Synthesis and Reactivity
Synthesis
Cinnamylideneacetophenone is typically synthesized via a Claisen-Schmidt condensation , which is a base-catalyzed aldol condensation reaction.[3][18]
-
Catalyst: A base, such as sodium hydroxide (NaOH) or potassium carbonate.[14][18]
-
Mechanism: The base deprotonates the α-carbon of acetophenone to form an enolate. This nucleophilic enolate then attacks the carbonyl carbon of cinnamaldehyde. The resulting aldol adduct readily dehydrates to form the highly conjugated and stable cinnamylideneacetophenone product.
Caption: Figure 2. General Workflow for the Synthesis of Cinnamylideneacetophenone.
Reactivity and Stability
-
Stability: The compound is stable under normal ambient conditions and should be stored in a tightly sealed container in a cool, dry place.[8]
-
Reactivity: The molecule possesses several reactive sites. The carbonyl group can undergo nucleophilic addition. The extended conjugated system makes the terminal vinylic carbon susceptible to Michael (1,6-conjugate) addition. The double bonds can also undergo reactions such as hydrogenation or epoxidation. It is incompatible with strong oxidizing agents.[8]
Analytical Methodologies
The following protocols are standardized workflows for the characterization of synthesized or purchased cinnamylideneacetophenone.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the purity of a cinnamylideneacetophenone sample.
-
Methodology:
-
System Preparation: Use a reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). Equilibrate the column with the mobile phase.
-
Mobile Phase: A typical mobile phase would be an isocratic or gradient mixture of acetonitrile and water. A starting point could be 70:30 (Acetonitrile:Water).
-
Sample Preparation: Accurately weigh ~1 mg of cinnamylideneacetophenone and dissolve it in 10 mL of the mobile phase to create a 100 µg/mL stock solution. Further dilute as necessary.
-
Injection: Inject 10-20 µL of the prepared sample into the HPLC system.
-
Detection: Use a UV detector set to the λmax of the compound (e.g., 350 nm) for maximum sensitivity.
-
Data Analysis: The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram. A purity of ≥98% is standard for commercial samples.[4][7]
-
Caption: Figure 3. Workflow for HPLC Purity Analysis.
Spectroscopic Characterization Protocol
-
Objective: To confirm the chemical identity and structure of the compound.
-
Methodology:
-
UV-Vis Analysis:
-
Prepare a dilute solution (~5-10 µg/mL) of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile).
-
Use a calibrated spectrophotometer to scan the absorbance from 200 to 600 nm.
-
Record the wavelength of maximum absorbance (λmax).
-
-
IR Analysis:
-
Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk.[14]
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Identify the key functional group frequencies as described in Section 3.2.
-
-
NMR Analysis:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[20]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.
-
Acquire ¹H and ¹³C NMR spectra on a calibrated NMR spectrometer (e.g., 400 MHz).
-
Process the data and compare the chemical shifts, integration, and splitting patterns to the expected structure.
-
-
Applications in Research and Drug Development
The physicochemical properties of cinnamylideneacetophenone are directly relevant to its use as a scaffold in drug discovery.[21]
-
Antibacterial/Antitubercular Activity: The lipophilicity, governed by its hydrocarbon structure, influences its ability to penetrate bacterial cell membranes. Modifications to the aromatic rings can tune this property to enhance activity against species like Staphylococcus aureus and Mycobacterium tuberculosis.[3]
-
Anticancer Activity: The planar, conjugated structure allows it to intercalate with biological macromolecules. Its derivatives have shown cytotoxicity against breast cancer cell lines, and its reactivity is key to its potential mechanism of action, which may involve covalent modification of target proteins.[1]
-
Structure-Activity Relationship (SAR) Studies: The core structure serves as a template for synthesizing libraries of analogs. By systematically altering substituents on the phenyl rings, researchers can correlate changes in physicochemical properties (like electronic effects and hydrophobicity) with changes in biological activity, leading to the optimization of lead compounds.[3]
Conclusion
Cinnamylideneacetophenone is a well-defined chemical entity with a distinct set of physicochemical properties rooted in its extended conjugated dienone structure. Its characteristic yellow color, defined melting point, and rich spectroscopic profile make it readily identifiable and characterizable through standard analytical techniques like HPLC, UV-Vis, IR, and NMR spectroscopy. While its low aqueous solubility presents a challenge for biological applications, it also provides a lipophilic scaffold that is advantageous for interacting with cellular targets. A firm grasp of these fundamental properties is essential for any researcher aiming to exploit the synthetic versatility and biological potential of cinnamylideneacetophenone in the pursuit of new therapeutic agents and advanced materials.
References
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Nalage, S. S. (2018). SYNTHESIS AND PHYSICO-CHEMICAL STUDIES OF COMPLEX OF CO (II) WITH CINNAMYLIDENE ACETOPHENONE LIGAND (CHALCONE). Journal of Advanced Scientific Research, 9(1), 22-25. Retrieved from [Link]
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